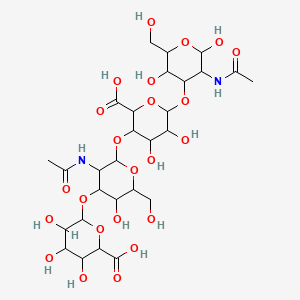

Hyaluronate Tetrasaccharide

Description

Overview of Hyaluronan and its Oligosaccharide Fragments in Biological Systems

Hyaluronan (HA), a major component of the extracellular matrix, is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. nih.govcore.ac.uknih.gov This seemingly simple polymer is integral to numerous physiological and pathological processes, including tissue development, wound healing, inflammation, and cancer. nih.govnih.gov In tissues, HA is not a static entity but is in a constant state of turnover, being synthesized by hyaluronan synthases and degraded by hyaluronidases or reactive oxygen species into fragments of various sizes. encyclopedia.pubnih.gov These fragments, known as hyaluronan oligosaccharides, are not merely breakdown products but are themselves bioactive molecules with distinct biological effects. nih.govglycoforum.gr.jp

The biological functions of HA are intricately linked to its molecular weight. nih.govjst.go.jp High-molecular-weight HA (HMW-HA), with a molecular weight that can exceed 1,000 kDa, is generally associated with tissue integrity, hydration, and anti-inflammatory responses. nih.govjst.go.jp In contrast, low-molecular-weight HA (LMW-HA) and smaller oligosaccharides often exhibit pro-inflammatory and pro-angiogenic properties. glycoforum.gr.jpjst.go.jp

Significance of Hyaluronan Molecular Weight and Fragment Size in Bioactivity

The size of hyaluronan fragments is a critical determinant of their biological activity, leading to a complex and sometimes opposing range of cellular responses. nih.govnih.gov High-molecular-weight HA is known for its space-filling, anti-angiogenic, and immunosuppressive properties. nih.gov It contributes to maintaining tissue homeostasis and can inhibit inflammatory processes. nih.govencyclopedia.pub

Conversely, when HMW-HA is broken down into smaller fragments, these low-molecular-weight species can act as danger signals, triggering inflammatory and immune responses. nih.govmdpi.com For instance, LMW-HA can stimulate the production of pro-inflammatory cytokines and chemokines. jst.go.jp Oligosaccharides of varying lengths have been shown to induce angiogenesis, the formation of new blood vessels. biologists.comnih.gov Even within the category of small oligosaccharides, the specific size of the fragment can lead to different outcomes. For example, hexasaccharides have been noted to inhibit endothelial cell proliferation, while tetrasaccharides are reported to be anti-apoptotic and can induce heat-shock proteins. nih.govmdpi.com This size-dependent bioactivity is often mediated through interactions with various cell surface receptors, such as CD44, RHAMM, and Toll-like receptors (TLRs). nih.govnih.govmdpi.com

Table 1: Size-Dependent Bioactivity of Hyaluronan Fragments

| Molecular Weight Category | Size Range | Key Biological Activities | References |

|---|---|---|---|

| High-Molecular-Weight HA (HMW-HA) | > 1,000 kDa | Anti-inflammatory, immunosuppressive, anti-angiogenic, maintains tissue homeostasis. | nih.govnih.govjst.go.jp |

| Low-Molecular-Weight HA (LMW-HA) | 10 kDa - 1,000 kDa | Pro-inflammatory, pro-angiogenic, induces cytokine and chemokine expression. | nih.govjst.go.jpmdpi.com |

| Oligosaccharides | 3-10 disaccharides | Stimulate angiogenesis, enhance cell proliferation and migration. | biologists.com |

| Hexasaccharides (HA6) | 6 disaccharides | Promote angiogenesis, may induce matrix metalloproteinases. | nih.govmdpi.com |

| Tetrasaccharides (HA4) | 4 disaccharides | Anti-inflammatory, anti-apoptotic, promotes nerve regeneration, induces keratinocyte differentiation. | nih.govnih.govnih.gov |

Distinct Research Focus on Hyaluronate Tetrasaccharide as a Bioactive Oligomer

Among the various hyaluronan fragments, the this compound (HA4), the smallest repeating unit of HA, has garnered significant research interest as a distinct bioactive oligomer. glycoforum.gr.jpjst.go.jpnih.gov Unlike some larger fragments that are pro-inflammatory, HA4 has demonstrated unique anti-inflammatory properties. nih.govfrontiersin.org For example, it has been shown to mitigate the polarization of M1 macrophages, which are associated with pro-inflammatory responses, and reduce the expression of inflammatory cytokines like IL-6. nih.govfrontiersin.orgresearchgate.netnih.gov

Furthermore, research indicates that HA4 can play a role in tissue regeneration and health. Studies have shown its ability to promote the regeneration of peripheral nerves and contribute to skin health by inducing keratinocyte differentiation and increasing collagen synthesis. jst.go.jpnih.gov The specific mechanisms of action for HA4 are still under investigation but are thought to involve interactions with cell surface receptors like TLR4, although some effects may be independent of this pathway. nih.govfrontiersin.org This unique profile of bioactivity, distinct from both HMW-HA and other LMW fragments, makes this compound a compelling subject for focused academic investigation.

Historical Context of Hyaluronate Oligosaccharide Research

The journey of hyaluronan research began in 1934 when Karl Meyer and John Palmer first isolated a high-molecular-weight polysaccharide from the vitreous humor of bovine eyes, which they named hyaluronic acid. nih.govresearchgate.net For several decades, the primary focus of research was on the structural and physiological roles of this large polymer.

The concept of bioactive hyaluronan fragments emerged later. A pivotal moment in the study of hyaluronan oligosaccharides was in 1974 when Hascall and Heinegård demonstrated that a decasaccharide (10-mer) was the minimum size required for strong binding to aggrecan, a major component of cartilage. glycoforum.gr.jp This finding was crucial as it shifted the perspective from HA being merely a structural component to a molecule with specific, size-dependent interactions. In 1955, Glaser and Brown were the first to demonstrate the synthesis of hyaluronan in a cell-free system, which involved the incorporation of labeled precursors into hyaluronan oligosaccharides. glycoforum.gr.jp

Throughout the latter half of the 20th century, advancements in purification and analytical techniques allowed for the isolation and characterization of specific HA oligosaccharides. oup.com This enabled researchers to investigate the distinct biological activities of different-sized fragments, leading to the discovery of the pro-angiogenic effects of certain oligosaccharides in the 1980s. biologists.com The turn of the century saw an increasing focus on the specific signaling pathways activated by these fragments, including the smallest units like the tetrasaccharide. oup.com

Rationale for Comprehensive Academic Investigation of this compound

The concentrated academic focus on this compound (HA4) is driven by its unique and often contrasting biological activities compared to its parent polymer and other fragments. While high-molecular-weight hyaluronan is generally considered protective and larger fragments are often pro-inflammatory, HA4 presents a more nuanced profile, frequently exhibiting anti-inflammatory and regenerative properties. nih.govnih.gov This distinct bioactivity suggests that HA4 may play a specific role in the fine-tuning of physiological and pathological processes.

A comprehensive investigation into HA4 is warranted to elucidate the precise molecular mechanisms that underpin its effects. Understanding how this small oligosaccharide interacts with cellular receptors and modulates signaling pathways could provide significant insights into the broader field of glycobiology and the regulation of cellular responses by extracellular matrix components. nih.govfrontiersin.orgoup.com Furthermore, the potential for HA4 to mitigate inflammatory responses and promote tissue repair makes it a molecule of significant interest for potential therapeutic applications. Detailed research is essential to fully characterize its biological functions, paving the way for a deeper understanding of the complex language of the extracellular matrix.

Structure

2D Structure

Properties

IUPAC Name |

6-[3-acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2O23/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUKXJAPPMFGSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2O23 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Conformational Dynamics of Hyaluronate Tetrasaccharide

Elucidation of Glycosidic Linkage Specificity and Isomerism

Hyaluronan is a linear, non-sulfated glycosaminoglycan composed of repeating disaccharide units. Each unit consists of D-glucuronic acid (GlcA) and N-acetyl-D-glucosamine (GlcNAc). oup.com The linkage specificity within these units and between them defines the primary structure of the hyaluronate tetrasaccharide.

The tetrasaccharide is a linear molecule comprising two GlcA and two GlcNAc residues. nih.gov The glycosidic bonds that connect these monosaccharides are highly specific:

A β-(1→3) linkage connects the D-glucuronic acid to the N-acetyl-D-glucosamine within a disaccharide unit. mpg.de

A β-(1→4) linkage connects the N-acetyl-D-glucosamine of one disaccharide unit to the D-glucuronic acid of the next. mpg.delndcollege.co.in

Consequently, the standard structure of a this compound is represented as β-D-GlcA-(1→3)-β-D-GlcNAc-(1→4)-β-D-GlcA-(1→3)-D-GlcNAc . nih.gov

Isomerism in hyaluronate tetrasaccharides can arise from the nature of the terminal residues. Depending on the method of preparation, such as enzymatic digestion or chemical degradation, different isomers can be produced. For instance, radical depolymerization can yield saturated tetrasaccharides with either GlcA or GlcNAc at the reducing end. nih.gov Molecular dynamics simulations have explored the distinct conformational dynamics of these two alternative tetrasaccharide forms. oup.comnih.gov

| Linkage Type | Connecting Residues | Description |

|---|---|---|

| β-(1→3) | D-Glucuronic Acid (GlcA) → N-Acetyl-D-glucosamine (GlcNAc) | Intra-disaccharide linkage |

| β-(1→4) | N-Acetyl-D-glucosamine (GlcNAc) → D-Glucuronic Acid (GlcA) | Inter-disaccharide linkage |

Solution Conformation and Flexibility Analysis

In aqueous solution, the hyaluronate polymer is often described as a stiffened, worm-like coil, a property largely attributed to its intramolecular hydrogen bonding network. oup.com Studies of the tetrasaccharide provide critical insights into this flexibility. Molecular dynamics simulations reveal that while the central β-(1→4) glycosidic linkage is conformationally restricted, the terminal linkages exhibit greater flexibility. oup.comoup.com This flexibility allows the molecule to rapidly transition between several low-energy conformations on a sub-nanosecond timescale. oup.comnih.gov Despite this internal motion, all the pyranose rings within the tetrasaccharide predominantly maintain a stable 4C1 chair conformation. oup.com

The conformation of this compound is significantly stabilized by an extensive network of intramolecular hydrogen bonds. oup.comnih.gov These bonds form between adjacent sugar residues, contributing to the relative stiffness of the molecule. oup.com However, computational simulations have demonstrated that this hydrogen-bonding network is not static. oup.comnih.gov Instead, it is in a state of constant dynamic exchange, where individual hydrogen bonds are transient, breaking and reforming rapidly. oup.comnih.gov

This dynamic nature explains why direct experimental evidence for specific intramolecular hydrogen bonds in aqueous solutions is often difficult to obtain via techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. oup.comnih.gov While the structure is stabilized by these interactions at any given moment, no single bond persists long enough to be easily detected. nih.gov The hydroxymethyl group of the GlcNAc residue is a particularly important player in this dynamic network, as its participation in different hydrogen bonds contributes to the conformational diversity of the molecule. oup.comoup.com

The surrounding solvent environment has a profound impact on the conformation of the this compound.

Aqueous Solution : In a dilute aqueous environment, the tetrasaccharide adopts what is considered a largely unordered structure, characterized by the dynamic flexibility described above. oup.comnih.govnih.gov Water molecules play an active role by disrupting the intramolecular hydrogen bonds and solvating the polar groups of the sugar residues. oup.comresearchgate.net

Aqueous-Organic Solvents : Reducing the dielectric constant of the solvent by adding organic compounds induces a significant conformational change. The tetrasaccharide undergoes a cooperative transition to a more ordered, rigid secondary structure. nih.gov

Aprotic Polar Solvents : In solvents like dimethyl sulfoxide (B87167) (DMSO), there is strong NMR evidence for the formation of stable, specific intrachain hydrogen bonds, particularly between the amide proton of GlcNAc and the carboxylate group of GlcA. acs.org This suggests a more defined and stable conformation compared to that in water. acs.org

| Solvent Environment | Dominant Conformation | Key Characteristics |

|---|---|---|

| Aqueous Solution | Dynamically Unordered | Rapid exchange of intramolecular H-bonds; high flexibility at terminal linkages. oup.comnih.gov |

| Aqueous-Organic Mixture | Ordered | Cooperative transition to a rigid secondary structure. nih.gov |

| Dimethyl Sulfoxide (DMSO) | Stable, Ordered | Strong evidence of persistent intramolecular H-bonds. acs.org |

Spectroscopic Techniques for Structural Elucidation

A combination of advanced spectroscopic methods is employed to probe the intricate structural details of the this compound.

Typical 1H-NMR spectra of hyaluronan derivatives show characteristic signals for the methyl protons of the N-acetyl group around 2.0 ppm and a cluster of signals for the sugar ring protons between approximately 3.2 and 3.9 ppm. researchgate.net

Analysis of NMR parameters, such as nuclear Overhauser effects (NOEs) and scalar coupling constants, provides distance and dihedral angle constraints used to build conformational models. However, as noted, the dynamic nature of hydrogen bonds in water makes their direct detection by NMR challenging. oup.comnih.gov Measurements of the 3JNH,CH vicinal coupling constant of the acetamido group have yielded values of approximately 8 Hz. nih.gov This value is consistent with a mixture of both trans and cis conformations for the amide bond, rather than a single, fixed trans state. oup.comnih.gov

| Proton Type | Approximate 1H Chemical Shift (ppm) in D2O |

|---|---|

| N-Acetyl (CH3) | ~2.0 |

| Sugar Ring Protons | 3.2 - 3.9 |

Note: Chemical shifts are approximate and can vary with experimental conditions.

Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of chiral molecules like oligosaccharides. Studies on hyaluronan and its fragments show that the CD spectrum is a reliable indicator of its conformational state. nih.govnih.gov

In a standard aqueous solution, the CD spectrum of hyaluronan is characteristic of a disordered or random coil-like conformation. nih.gov However, upon the addition of an organic solvent, a dramatic change in the spectrum is observed. A strong positive CD band emerges near 188 nm, signaling a cooperative transition to an ordered, helical secondary structure. nih.gov The presence of isodichroic points during this solvent-titration experiment indicates a two-state transition between the disordered and ordered forms. nih.gov This transition is reversible; heating the sample in the mixed solvent restores the spectrum characteristic of the disordered state. nih.gov

Mass Spectrometry (MS) for Defined Oligomer Characterization and Fragmentation Patterns

Mass spectrometry (MS) has become an indispensable tool for the characterization of hyaluronan (HA) oligosaccharides, including the tetrasaccharide. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC), allow for precise determination of molecular mass and purity of these defined oligomers. oup.com For smaller HA species like tetrasaccharides, ESI-MS analysis in negative ion mode typically reveals singly charged anions, predominantly as [M-H]⁻¹. acs.orgresearchgate.net

Tandem MS (MS/MS) experiments, particularly with Collision-Induced Dissociation (CID), are employed to elucidate the sequence and structure of the tetrasaccharide by analyzing its fragmentation patterns. nih.gov The fragmentation of hyaluronate oligosaccharides primarily occurs via glycosidic bond cleavage. nih.govnih.gov This process yields characteristic B, C, and Y-type ions, according to the established nomenclature for glycan fragmentation. The spectra of saturated tetrasaccharides feature extensive B and C-ions, along with some prominent Y-ions, which allows for sequence confirmation. nih.gov In contrast, cross-ring cleavage fragments (A and X-type ions) are generally not observed in the tandem mass spectra of HA oligosaccharides, a feature that can help distinguish them from other glycosaminoglycans. nih.govnih.gov

The conditions of the ESI source, particularly the cone voltage, can significantly influence the observed spectra. Higher cone voltages can induce in-source fragmentation, leading to the cleavage of glycosidic bonds and the potential appearance of odd-numbered oligomers from an even-numbered sample. researchgate.netnih.gov This collisional activation can result in the loss of a single monosaccharide unit, such as N-acetylglucosamine or glucuronic acid. researchgate.netsci-hub.se Therefore, careful control of MS parameters is crucial to obtain results that accurately reflect the composition of the sample. oup.comnih.gov

Table 1: Common Fragmentation Patterns of this compound in Tandem MS

| Ion Type | Description | Common Observations |

| [M-H]⁻¹ | Parent molecular ion | The predominant ion for tetrasaccharides in negative mode ESI-MS. acs.orgresearchgate.net |

| B and C ions | Result from glycosidic bond cleavage, retaining the non-reducing end. | Extensively observed in CID spectra, used for sequencing. nih.gov |

| Y ions | Result from glycosidic bond cleavage, retaining the reducing end. | Prominently observed in CID spectra. nih.gov |

| Cross-ring fragments (A, X) | Result from cleavage of bonds within a monosaccharide ring. | Generally not observed for hyaluronan oligosaccharides. nih.govnih.gov |

Computational Modeling and Molecular Dynamics Simulations of Tetrasaccharide Conformations

Computational modeling and molecular dynamics (MD) simulations provide powerful, atomic-level insights into the three-dimensional structure and dynamic behavior of hyaluronate tetrasaccharides in solution. oup.commdpi.com These studies are critical for understanding the flexibility of the glycosidic linkages and the role of intramolecular interactions, which are challenging to capture fully with experimental methods alone. oup.commdpi.com

Simulations predict that the central glycosidic linkage of the tetrasaccharide is relatively rigid, primarily populating a single conformational minimum. nih.gov In contrast, the peripheral linkages show greater flexibility, exploring both primary and secondary minima. nih.gov The conformations derived from these primary minima correspond to extended, left-handed helical structures, which are in good agreement with data from X-ray fiber diffraction studies of the larger HA polymer. nih.gov By exploring different combinations of low-energy conformations at the glycosidic linkages, molecular mechanics calculations have been used to build models of tetrasaccharides to evaluate long-range effects and the potential for hydrogen bond networks. oup.comresearchgate.net These computational approaches are fundamental to bridging the gap between the behavior of small oligomers and the macroscopic properties of the high molecular weight hyaluronan polymer. nih.govresearchgate.net

Table 2: Key Findings from Computational Studies of this compound

| Finding | Method | Significance |

| Dynamic Conformational Exchange | Molecular Dynamics (MD) | The tetrasaccharide rapidly moves between several low-energy conformations on a sub-nanosecond timescale. oup.comoup.com |

| Transient Intramolecular H-bonds | Molecular Dynamics (MD) | Confirms the existence of hydrogen bonds between adjacent residues, which are dynamic rather than static. oup.comoup.com |

| Linkage-Specific Flexibility | Molecular Dynamics (MD) | The central glycosidic linkage is more rigid than the peripheral linkages, which explore multiple conformations. nih.gov |

| Helical Structure Prediction | Molecular Dynamics (MD) | Predicted average conformations correspond to extended left-handed helices, consistent with experimental data for polymeric HA. nih.gov |

| Conformational Energy Maps | Molecular Mechanics | Used to identify low-energy conformations and build tetrasaccharide models to study potential long-range interactions. oup.comresearchgate.net |

Synthetic and Biosynthetic Pathways of Hyaluronate Tetrasaccharide

Enzymatic Hydrolysis and Controlled Degradation for Tetrasaccharide Production

Enzymatic hydrolysis is a primary method for producing hyaluronate oligosaccharides, including the tetrasaccharide. This process involves the controlled degradation of high-molecular-weight hyaluronic acid using specific enzymes. The concentration of the enzyme relative to the HA substrate and the duration of the hydrolysis are critical factors that determine the molecular mass distribution of the final products. nih.gov By carefully managing these conditions, it is possible to produce specific, molar-mass-defined HA oligomers on a large scale. nih.gov

The process typically begins with the digestion of a high-molecular-weight HA substrate, which is then followed by purification steps to isolate oligosaccharides of a defined size. researchgate.net Techniques such as size-exclusion and anion-exchange chromatography are employed to separate the resulting mixture of fragments, which can range from tetrasaccharides to much larger oligomers. researchgate.netnih.gov

Hyaluronidases (HYALs) are a family of enzymes that catalyze the degradation of hyaluronic acid. nih.gov In humans, HYAL1 and HYAL2 are the principal hyaluronidases responsible for HA catabolism in somatic tissues. mdpi.comresearchgate.net These enzymes play distinct roles in breaking down the long HA chains into smaller fragments of varying sizes.

HYAL2: This enzyme is primarily involved in the initial breakdown of high-molecular-weight HA into intermediate-sized fragments, approximately 20 kDa in size (around 50 disaccharide units). nih.gov

HYAL1: Following the action of HYAL2, HYAL1 further degrades these intermediate fragments into smaller oligosaccharides. nih.gov Notably, HYAL1 is capable of breaking down HA into very small oligomers, with the hyaluronate tetrasaccharide being the primary end product. nih.gov

Other hyaluronidases, such as bovine testicular hyaluronidase (B3051955), are also commonly used in laboratory and industrial settings. This enzyme cleaves the β-1,4-glycosidic bonds in HA, yielding even-numbered oligosaccharides, predominantly tetrasaccharides and hexasaccharides. nih.govnih.gov Studies using synthetic HA oligomers have confirmed that while the hexasaccharide is the minimum substrate for bovine testicular hyaluronidase, the octasaccharide is readily cleaved to produce both tetrasaccharide and hexasaccharide products. nih.gov Leech hyaluronidase is another enzyme used for this purpose, which hydrolyzes the β-1,3-glycosidic bond to produce oligosaccharides with a tetrasaccharide as a major final product. nih.govnih.gov

| Hyaluronidase | Source/Type | Primary Cleavage Site | Major End Product(s) |

|---|---|---|---|

| HYAL1 | Human | β-1,4-glycosidic bond | Tetrasaccharides |

| HYAL2 | Human | β-1,4-glycosidic bond | ~20 kDa fragments (~50 disaccharides) |

| Testicular Hyaluronidase | Bovine | β-1,4-glycosidic bond | Tetra- and Hexasaccharides nih.gov |

| Leech Hyaluronidase | Leech | β-1,3-glycosidic bond | Tetrasaccharides nih.gov |

The successful production of this compound with a narrow size distribution hinges on the precise control of digestion parameters. The key variables that must be optimized include enzyme concentration, substrate concentration, temperature, pH, and incubation time.

By adjusting the ratio of hyaluronidase to hyaluronic acid and controlling the hydrolysis time, the degradation process can be stopped when the desired molecular weight distribution is achieved. nih.gov For example, studies using recombinant leech hyaluronidase have shown that modulating these parameters allows for the efficient and specific production of defined HA oligomers. nih.gov Similarly, research on the enzymatic hydrolysis of other biopolymers has demonstrated that temperature and pH significantly influence enzyme activity and, consequently, the degree of hydrolysis. researchgate.net For instance, the optimal conditions for liquefaction of oat slurry using α-amylase were found to be 70°C and pH 6.5, while subsequent saccharification was optimal at 60°C and pH 4.5. nih.gov While specific to that process, it illustrates the principle that each enzyme-substrate system has a unique set of optimal conditions.

| Parameter | Influence on Digestion | General Optimization Goal |

|---|---|---|

| Enzyme Concentration | Higher concentration generally leads to faster degradation and smaller fragments. nih.gov | Adjust to achieve the desired rate of hydrolysis for producing tetrasaccharides without excessive degradation to disaccharides. |

| Incubation Time | Longer incubation leads to smaller fragments. nih.gov | Control reaction time to halt digestion when the peak yield of tetrasaccharide is reached. |

| Temperature | Affects enzyme activity, with an optimal temperature for maximal efficiency. researchgate.net | Maintain the optimal temperature for the specific hyaluronidase being used to ensure efficient and controlled cleavage. |

| pH | Enzyme activity is pH-dependent, with a specific optimal pH range. researchgate.net | Buffer the reaction mixture to the optimal pH of the hyaluronidase to maximize its catalytic activity. |

Chemical Synthesis Strategies for Defined Hyaluronate Tetrasaccharides

While enzymatic methods are effective for producing oligosaccharides from a polymeric source, chemical synthesis offers a pathway to create structurally precise hyaluronate tetrasaccharides from monosaccharide building blocks. This bottom-up approach allows for the creation of non-natural analogs and provides absolute control over the structure, including the sequence and linkage of the sugar units. nih.govus.es

The synthesis of a this compound, with its repeating β(1→4) and β(1→3) glycosidic bonds, is a complex undertaking that requires careful planning of protecting group strategies and stereocontrolled glycosylation reactions. nih.govrsc.org A common strategy involves the sequential coupling of appropriately protected glucuronic acid and N-acetylglucosamine derivatives to build the tetrasaccharide backbone. nih.gov

A significant challenge in the chemical synthesis of hyaluronate oligosaccharides is achieving the correct stereochemistry (β-linkages) for the glycosidic bonds. rsc.org The formation of these bonds must be highly stereocontrolled to avoid the formation of undesired α-linked isomers.

Different strategies are employed to control this stereoselectivity. One common method relies on "neighboring group participation," where a protecting group on the C-2 position of the glycosyl donor (the sugar being added) directs the incoming glycosyl acceptor (the growing chain) to the β-face of the molecule. rsc.org However, in the case of the β(1→4) linkage between N-acetylglucosamine and glucuronic acid, this approach is not always straightforward. Researchers have developed methods to successfully generate the β-glycosidic bond even in the absence of traditional neighboring group participation. rsc.org Another advanced technique is hydrogen bond-mediated aglycone delivery (HAD), which uses preliminary coordination between the donor and acceptor molecules to direct the stereochemical outcome of the glycosylation reaction. nih.gov

The purification of synthetic oligosaccharides is a critical step to remove unreacted starting materials, reaction byproducts, and any isomeric impurities. Given the structural similarity of these molecules, purification can be challenging.

Chromatographic techniques are the cornerstone of purification for both synthetic and enzymatically derived oligomers. nih.govus.es

Size-Exclusion Chromatography (SEC): This method separates molecules based on their size, effectively separating the desired tetrasaccharide from smaller reactants or larger, incompletely deprotected oligomers. researchgate.netnih.gov

Anion-Exchange Chromatography (AEC): This technique separates molecules based on their negative charge. Since hyaluronate tetrasaccharides contain two carboxyl groups from the glucuronic acid residues, they carry a negative charge, allowing for their effective separation from neutral or less-charged impurities. researchgate.netnih.gov

Silica Gel Chromatography: This is a standard method in organic synthesis used to purify intermediates throughout the multi-step synthesis, separating compounds based on polarity. google.com

In some synthetic strategies, a "fluorous-assisted" approach has been explored to simplify purification. This involves attaching a fluorine-rich tag to the growing oligosaccharide chain, which allows for easy separation of the tagged product from non-tagged impurities using fluorous solid-phase extraction. us.es

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the precision of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. This hybrid approach has emerged as a powerful tool for producing well-defined hyaluronan oligosaccharides. nih.gov

One prominent method utilizes the Pasteurella multocida hyaluronan synthase (pmHAS). This enzyme naturally polymerizes HA by alternately adding glucuronic acid and N-acetylglucosamine from their respective UDP-sugar donors. nih.gov By mutating the enzyme, researchers have created single-action transferases—one that only adds glucuronic acid and another that only adds N-acetylglucosamine. nih.gov

This allows for a controlled, stepwise synthesis. An acceptor molecule (such as a disaccharide) is exposed to the first immobilized enzyme and its corresponding UDP-sugar, adding one monosaccharide. The resulting trisaccharide is then moved to a reactor with the second immobilized enzyme and its UDP-sugar to add the next unit, forming the tetrasaccharide. nih.gov This process can be continued in an alternating fashion to build monodisperse oligosaccharides of a specific, desired length without the need for intermediate purification steps. nih.govnih.gov This strategy offers a high degree of control, enabling the production of extremely pure hyaluronate tetrasaccharides and longer oligomers. nih.gov

Biosynthetic Precursors and Pathways

This compound is not a direct product of a dedicated biosynthetic pathway. Instead, it is primarily generated through the enzymatic degradation of high-molecular-weight hyaluronic acid (HA). Therefore, to understand the origin of the tetrasaccharide, it is essential to first consider the biosynthetic precursors of the parent HA polymer.

The biosynthesis of hyaluronic acid is a crucial biological process that utilizes activated sugar nucleotides as its fundamental building blocks. The two primary precursors for the polymerization of HA are UDP-glucuronic acid (UDP-GlcA) and UDP-N-acetylglucosamine (UDP-GlcNAc). These precursors are synthesized through distinct but interconnected metabolic pathways.

UDP-glucuronic acid (UDP-GlcA) Synthesis: The pathway to UDP-GlcA begins with glucose-6-phosphate. This molecule is converted to glucose-1-phosphate, which then reacts with UTP (uridine triphosphate) to form UDP-glucose, a reaction catalyzed by UDP-glucose pyrophosphorylase. Finally, the enzyme UDP-glucose dehydrogenase oxidizes UDP-glucose to yield UDP-GlcA oup.comuninsubria.it.

UDP-N-acetylglucosamine (UDP-GlcNAc) Synthesis: The synthesis of UDP-GlcNAc follows the hexosamine biosynthetic pathway oup.com. This pathway commences with fructose-6-phosphate. Through the action of glutamine:fructose-6-phosphate amidotransferase (GFAT), an amino group from glutamine is transferred to fructose-6-phosphate, forming glucosamine-6-phosphate. Subsequently, an acetyl group from acetyl-CoA is added by glucosamine-phosphate N-acetyltransferase. The resulting N-acetylglucosamine-6-phosphate is then converted to N-acetylglucosamine-1-phosphate, which finally reacts with UTP to produce UDP-GlcNAc oup.comuninsubria.it.

Once these UDP-sugar precursors are synthesized, hyaluronan synthases (HAS), a family of integral membrane enzymes, catalyze the polymerization of the HA chain oup.comnih.gov. These enzymes alternately add UDP-GlcA and UDP-GlcNAc to the growing polysaccharide chain nih.gov.

The generation of this compound occurs subsequently, through the catabolism of the high-molecular-weight HA polymer. This breakdown is carried out by a class of enzymes known as hyaluronidases. Specifically, hyaluronidase-1 (HYAL1) is a key enzyme in somatic tissues that degrades HA into smaller fragments, with the predominant end product being the tetrasaccharide nih.govpatsnap.comnih.gov. Thus, the "biosynthetic" pathway of the tetrasaccharide is, in fact, a catabolic pathway of its larger precursor molecule.

Table of Biosynthetic Precursors and Key Enzymes for Hyaluronic Acid

| Precursor/Enzyme | Role in Pathway |

| Precursors | |

| UDP-glucuronic acid (UDP-GlcA) | One of the two essential monosaccharide donors for hyaluronic acid chain elongation. |

| UDP-N-acetylglucosamine (UDP-GlcNAc) | The second essential monosaccharide donor for hyaluronic acid chain elongation. |

| Key Enzymes | |

| UDP-glucose dehydrogenase | Catalyzes the final step in the synthesis of UDP-glucuronic acid from UDP-glucose oup.comuninsubria.it. |

| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | A key enzyme in the hexosamine biosynthetic pathway, initiating the formation of UDP-GlcNAc oup.com. |

| Hyaluronan Synthase (HAS) | The enzyme family responsible for polymerizing UDP-GlcA and UDP-GlcNAc into high-molecular-weight hyaluronic acid oup.comnih.gov. |

| Hyaluronidase-1 (HYAL1) | Degrades high-molecular-weight hyaluronic acid primarily into hyaluronate tetrasaccharides nih.govpatsnap.comnih.gov. |

Molecular Mechanisms of Hyaluronate Tetrasaccharide Recognition and Intracellular Signaling

Receptor Interactions and Binding Affinity

The biological effects of hyaluronate tetrasaccharide are initiated by its binding to specific cell surface receptors. The nature and strength of these interactions are crucial in determining the downstream cellular responses. Key receptors involved in recognizing this compound include CD44, Toll-like receptors (TLRs), and the Receptor for Hyaluronan-Mediated Motility (RHAMM).

CD44, a major cell surface glycoprotein receptor for hyaluronan (HA), is a key player in mediating the effects of this compound. nih.govnih.gov The binding of HA to the extracellular domain of CD44 induces conformational changes in the receptor, which is a critical step for initiating downstream signaling. nih.gov This interaction can lead to the recruitment of various cytoplasmic and membrane-bound proteins, forming a signaling complex that triggers pathways involved in cell survival, growth, and migration. nih.govnih.gov

The interaction between HA and CD44 is complex and can be influenced by the size of the HA molecule. While CD44 has a preference for high molecular weight HA due to the potential for multivalent interactions, smaller oligosaccharides like the tetrasaccharide can still compete with endogenous high molecular weight HA for CD44 binding. nih.govnih.gov This competition can potentially disrupt the signaling complexes formed by larger HA molecules. nih.gov The binding affinity of HA to CD44 is influenced by specific interactions, including hydrogen bonding and hydrophobic interactions. nih.govrsc.org For instance, molecular modeling has identified hydrogen bonding of the C6-OH with Tyrosine 109 and hydrophobic interactions of the N-acetyl group with Tyrosine 46, Tyrosine 83, and Isoleucine 92 as important for the binding. rsc.org

Table 1: Key Amino Acid Residues in CD44 Involved in Hyaluronan Interaction

| Amino Acid Residue | Type of Interaction | Reference |

| Tyrosine 109 | Hydrogen Bonding | rsc.org |

| Tyrosine 46 | Hydrophobic Interaction | nih.govrsc.org |

| Tyrosine 83 | Hydrophobic Interaction | nih.govrsc.org |

| Isoleucine 111 | Hydrophobic Interaction | nih.gov |

| Threonine 116 | Hydrophobic Interaction | nih.gov |

| Tyrosine 119 | Hydrophobic Interaction | nih.gov |

| Isoleucine 92 | Hydrophobic Interaction | rsc.org |

Hyaluronan fragments, including oligosaccharides, can activate immune cells through Toll-like receptors (TLRs), particularly TLR2 and TLR4. nih.govnih.govconsensus.app These receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns and endogenous danger signals. youtube.com Low molecular weight HA has been shown to engage a receptor complex of CD44 and TLRs to induce cytokine release. nih.gov

Specifically, hyaluronan oligosaccharides have been reported to induce the maturation of dendritic cells via TLR4. nih.gov This activation leads to the phosphorylation of p38 and p42/44 MAP-kinases and the nuclear translocation of NF-κB, which are key components of the TLR4 signaling pathway. nih.gov In some cell types, such as synovial fibroblasts, oligosaccharide HA activates both TLR2 and TLR4. nih.gov However, the role of TLRs in mediating the effects of this compound can be cell-type specific. For instance, in normal human dermal fibroblasts, the reduction of IL-6 expression by a this compound-conditioned medium appeared to be largely independent of the TLR4 signaling pathway. nih.gov This suggests that other receptors may be involved or that the signaling pathways engaged are context-dependent. nih.gov

The Receptor for Hyaluronan-Mediated Motility (RHAMM), also known as CD168, is another important receptor for HA that is involved in cell migration and cell cycle regulation. frontiersin.orgnih.gov RHAMM preferentially binds to low molecular weight HA and can mediate pro-tumorigenic effects. nih.govmdpi.com The interaction of HA with RHAMM can activate signaling cascades that influence cell adhesion and motility. nih.gov In fibrosarcoma cells, low molecular weight HA was found to increase cell adhesion in a RHAMM-dependent manner. nih.gov

Besides CD44 and RHAMM, a variety of other hyaluronan-binding proteins (HABPs) exist, which can be located on the cell surface or in the extracellular matrix. nih.govmdpi.commoleculardepot.com These proteins play diverse roles in organizing the extracellular matrix and modulating cell behavior. nih.govmdpi.com The binding of hyaluronate to these proteins can influence cell motility and adhesion. nih.gov

The size of the hyaluronan oligosaccharide is a critical determinant of its biological activity, largely because different receptors exhibit distinct binding preferences for specific HA size ranges. nih.govnih.gov For example, RHAMM shows a higher affinity for low molecular weight HA, whereas CD44 has a preference for high molecular weight HA due to the requirement for multivalent interactions. nih.gov Toll-like receptors, such as TLR2 and TLR4, preferentially bind to small HA fragments, including hexasaccharides. nih.gov

Research has shown that specific sizes of HA oligosaccharides can stimulate distinct cellular responses. For instance, 6-mer and 8-mer HA oligosaccharides were found to enhance the migration of dermal fibroblasts, while 4-mer and 10-mer oligosaccharides had no significant effect. nih.gov This highlights the specificity of receptor engagement based on oligosaccharide length. The tetrasaccharide, being a relatively small fragment, is likely to have its own unique profile of receptor interactions and subsequent biological effects. The generation of well-characterized and highly purified oligosaccharides of defined sizes is therefore crucial for accurately studying their structure-function relationships. researchgate.net

Intracellular Signaling Cascades Triggered by this compound Binding

Upon binding to its cell surface receptors, this compound initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. These signaling pathways involve a series of protein phosphorylations and activations that transmit the signal from the cell membrane to the nucleus, leading to changes in gene expression and cellular function.

The mitogen-activated protein kinase (MAPK) pathways are central to many cellular processes, including proliferation, differentiation, and stress responses. researchgate.netmdpi.com The three major MAPK pathways are the extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. researchgate.net

The interaction of hyaluronan with its receptors, including CD44 and RHAMM, can lead to the activation of the ERK1/2 MAP kinase cascade. frontiersin.org This activation is often dependent on upstream kinases such as c-Src, Raf-1, and MEK-1. frontiersin.org Low molecular weight HA has been shown to regulate fibrosarcoma cell adhesion through the activation of FAK and ERK1/2 signaling pathways via its interaction with RHAMM. nih.gov

Furthermore, hyaluronan oligosaccharides have been demonstrated to induce the phosphorylation of p38 MAPK as part of the TLR4 signaling pathway in dendritic cells. nih.gov The activation of p38 MAPK is mediated by upstream kinases MKK3 and MKK6, which are, in turn, activated by various extracellular stimuli. cellsignal.com Both ERK1/2 and p38 MAPK pathways have been implicated in mediating growth arrest in chondrocytes in response to fibroblast growth factor. nih.gov

The activation of these MAPK pathways by this compound can lead to the phosphorylation of various downstream transcription factors, ultimately altering gene expression and influencing cellular behavior. nih.govnih.gov

Table 2: Summary of Receptor Interactions and Downstream Signaling of this compound

| Receptor | Key Interaction Features | Downstream Signaling Pathways | Reference |

| CD44 | Induces conformational changes; competes with high molecular weight HA. | Recruitment of cytoplasmic proteins; potential activation of various downstream pathways. | nih.govnih.gov |

| TLR2/TLR4 | Binds to small HA fragments; cell-type specific activation. | Phosphorylation of p38 and p42/44 MAP-kinases; nuclear translocation of NF-κB. | nih.govnih.gov |

| RHAMM | Preferentially binds low molecular weight HA; mediates cell adhesion and motility. | Activation of FAK and ERK1/2 signaling pathways. | nih.govmdpi.com |

| Other HABPs | Modulate cell motility and adhesion. | Varies depending on the specific HABP and cell context. | nih.govmdpi.com |

Modulation of NF-κB and Inflammasome Activation

This compound and other small hyaluronan oligosaccharides (sHA) are potent modulators of inflammatory signaling pathways, primarily through the activation of Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome.

The interaction of sHA with Toll-like receptor 4 (TLR4) is a critical initiating event. nih.gov This binding triggers a downstream signaling cascade that leads to the activation of NF-κB, a pivotal transcription factor in the inflammatory process. In murine macrophages, small HA fragments have been shown to induce the translocation of NF-κB into the nucleus. nih.gov The activation of NF-κB serves as a crucial "priming" signal (Signal 1) for the inflammasome, leading to the transcriptional upregulation of inflammasome components like NLRP3 and precursor cytokines such as pro-interleukin-1β (pro-IL-1β). khanacademy.org

Following this priming, sHA can provide the second activation signal (Signal 2) required for the assembly and activation of the NLRP3 inflammasome complex. Research has demonstrated that short fragments of hyaluronan are capable of activating the NLRP3 inflammasome, which is essential for the subsequent cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then proteolytically processes pro-IL-1β into its mature, secreted form, IL-1β, a potent pro-inflammatory cytokine. This entire process, from receptor binding to cytokine release, highlights the role of small hyaluronan fragments as endogenous danger signals that can initiate and amplify inflammatory responses.

PI3K/Akt Pathway Involvement

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and apoptosis. The effect of hyaluronan on this pathway is markedly dependent on its molecular weight. While high-molecular-weight hyaluronan (HMW-HA) typically promotes cell survival by activating the PI3K/Akt pathway, hyaluronate oligosaccharides, including tetrasaccharides, have been observed to exert an opposing effect in certain cellular contexts.

In studies involving T-lymphoma cell lines, hyaluronan oligosaccharides (oHA) were found to induce apoptosis by actively suppressing the PI3K/Akt cell survival pathway. This suppression was characterized by an inhibition of PIP3 production, the primary product of PI3K activity, and a subsequent reduction in the phosphorylation levels of Akt. This inhibitory action on a key survival pathway demonstrates a pro-apoptotic potential of this compound in specific cancer cell types. This contrasts with the signaling initiated by native, high-molecular-weight HA, which was shown to increase Akt phosphorylation.

Conversely, general signaling through the hyaluronan receptor CD44 has been linked to the activation of PI3K/Akt, contributing to processes like cell migration and survival. nih.gov This suggests that the ultimate cellular outcome of hyaluronan signaling through the PI3K/Akt pathway is determined by a complex interplay between HA molecular size, receptor isoform expression, and the specific cellular environment.

Regulation of Calcium Signaling

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular processes. Evidence indicates that low-molecular-weight hyaluronan (LMW-HA), a category that includes the tetrasaccharide, can modulate intracellular calcium signaling. One key mechanism involves the activation of the G-protein coupled Calcium-Sensing Receptor (CaSR). biorxiv.orgnih.gov

Studies have shown that LMW-HA can bind to and activate CaSR, leading to an increase in intracellular calcium concentrations (Cai2+). biorxiv.org This activation of CaSR by LMW-HA has been demonstrated to subsequently inhibit the activity of certain epithelial ion channels. biorxiv.orgnih.gov The ability of hyaluronate oligosaccharides to trigger a rise in intracellular calcium via a specific receptor establishes a direct link between extracellular matrix fragments and the regulation of calcium-dependent cellular functions. Furthermore, signaling initiated by the interaction of hyaluronan with its primary receptor, CD44, has also been shown to coordinate intracellular Ca2+ mobilization, indicating that hyaluronan fragments can influence calcium signaling through multiple receptor systems. nih.gov

Transcriptional and Epigenetic Modulation Induced by this compound

Beyond activating rapid intracellular signaling cascades, this compound can induce significant changes in cellular function by directly modulating gene expression programs. This transcriptional regulation allows cells to adapt to environmental cues signaled by the presence of these specific extracellular matrix fragments.

Research utilizing RNA sequencing has provided detailed insights into the transcriptional changes induced by hyaluronan tetrasaccharide (HA4) in normal human dermal fibroblasts (NHDFs). When fibroblasts were exposed to an inflammatory microenvironment, treatment with HA4 led to a significant downregulation of genes associated with inflammation and matrix degradation. Notably, the expression of genes for pro-inflammatory cytokines, such as IL-6 and IL-8, was markedly decreased. Concurrently, HA4 suppressed the expression of several matrix metalloproteinase (MMP) genes, including MMP1, MMP10, and MMP13, which encode enzymes responsible for degrading collagen and other extracellular matrix components. The expression of the pro-inflammatory cytokine gene IL1B was also reduced.

This coordinated downregulation of pro-inflammatory and matrix-degrading genes indicates a potent anti-inflammatory and tissue-protective role for this compound in the context of dermal inflammation.

Table 1: Modulation of Gene Expression in Human Dermal Fibroblasts by this compound (HA4) in an Inflammatory Context

| Gene Symbol | Gene Name | Function | Effect of HA4 Treatment |

| IL-6 | Interleukin-6 | Pro-inflammatory cytokine | Downregulation |

| IL-8 | Interleukin-8 | Pro-inflammatory cytokine, chemokine | Downregulation |

| IL1B | Interleukin-1 Beta | Pro-inflammatory cytokine | Downregulation |

| MMP1 | Matrix Metallopeptidase 1 | Collagen degradation | Downregulation |

| MMP10 | Matrix Metallopeptidase 10 | ECM degradation | Downregulation |

| MMP13 | Matrix Metallopeptidase 13 | Collagen degradation | Downregulation |

This table summarizes the observed changes in the expression of key genes in fibroblasts following treatment with this compound under inflammatory conditions, as identified through RNA-seq analysis.

Biological Roles of Hyaluronate Tetrasaccharide at the Cellular and Molecular Level

Immune Cell Activation and Inflammatory Response Modulation

The role of hyaluronan in the immune system is complex, with its function switching from anti-inflammatory to pro-inflammatory depending on its molecular weight. nih.govnih.gov High-molecular-weight hyaluronan is generally associated with tissue homeostasis and the resolution of inflammation. In contrast, smaller fragments that accumulate during tissue injury and inflammation can act as damage-associated molecular patterns (DAMPs), propagating the inflammatory response. nih.gov

Hyaluronate tetrasaccharide, as one of these smaller fragments, has been shown to augment inflammation, partly through interactions with Toll-like receptors (TLRs), such as TLR2 and TLR4. nih.govresearchgate.net However, its role is not exclusively pro-inflammatory. Recent studies have revealed a more nuanced function, where this compound can also exert anti-inflammatory effects. For example, it has been shown to partially suppress the differentiation of pro-inflammatory M1 macrophages and reduce their expression of inflammatory cytokines like Interleukin-6 (IL-6). frontiersin.orgnih.govresearchgate.net This modulation of macrophage activity suggests that the tetrasaccharide can play a role in regulating collagen degradation and synthesis by fibroblasts, indicating its potential to mitigate inflammation-induced tissue damage. frontiersin.orgnih.govresearchgate.net

| Cell/Receptor Target | Observed Effect of this compound | Reference |

|---|---|---|

| Toll-like Receptor 2 (TLR2) | Blocks activation | nih.gov |

| Toll-like Receptor 4 (TLR4) | Can augment inflammation | researchgate.net |

| M1 Macrophages | Partially suppresses differentiation | frontiersin.orgnih.govresearchgate.net |

| M1 Macrophages | Reduces expression of pro-inflammatory cytokines (e.g., IL-6) | frontiersin.orgnih.govresearchgate.net |

Regulation of Pro-inflammatory Cytokine and Chemokine Expression (e.g., IL-6, TNF-α)

This compound has been shown to modulate the expression of key pro-inflammatory mediators. In studies involving M1 macrophage-conditioned medium, which simulates an inflammatory environment, treatment with HA4 led to a notable decrease in the expression of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in normal human dermal fibroblasts. researchgate.netnih.gov Specifically, research has demonstrated that HA4 can reduce the expression of IL-6, a pivotal pro-inflammatory cytokine involved in various inflammatory conditions. frontiersin.orgnih.gov While HA4 has a clear effect on IL-6, its impact on other M1 markers like Tumor Necrosis Factor-alpha (TNF-α) may be less pronounced, with some studies showing no significant change in TNF-α expression upon HA4 treatment. nih.gov This suggests a targeted regulatory role for HA4 in the inflammatory cascade.

Table 1: Effect of this compound (HA4) on Pro-inflammatory Cytokine Expression

| Cell Type | Condition | Treatment | Cytokine | Outcome |

|---|---|---|---|---|

| Normal Human Dermal Fibroblasts (NHDF) | M1 Macrophage-Conditioned Medium | HA4 | IL-6 | Decreased Expression researchgate.netnih.gov |

| Normal Human Dermal Fibroblasts (NHDF) | M1 Macrophage-Conditioned Medium | HA4 | IL-8 | Decreased Expression frontiersin.org |

| M1 Macrophages | Differentiation Phase | HA4 | IL-6 | Reduced Expression researchgate.netnih.gov |

| M1 Macrophages | Differentiation Phase | HA4 | TNF-α | No Significant Change nih.gov |

Suppression of Macrophage Activation and Polarization (e.g., M1/M2 phenotype shifts)

This compound plays a crucial role in modulating macrophage activity, particularly the polarization between the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. nih.gov Research indicates that HA4 can partially suppress the differentiation of monocytes into M1 macrophages. researchgate.netnih.gov This is evidenced by the reduced expression of M1-associated pro-inflammatory cytokines like IL-6. frontiersin.org

However, HA4 does not appear to induce a complete shift towards the M2 phenotype. nih.gov While it has been observed to increase the expression of the M2 marker IL-1ra (Interleukin-1 receptor antagonist), other key M2 markers such as IL-10 have been shown to remain at constant levels. researchgate.netnih.gov This suggests that this compound acts more as a modulator of M1 activation rather than a potent inducer of M2 polarization. nih.gov This nuanced effect on macrophage polarization highlights its potential to temper inflammatory responses without causing a complete immunosuppressive shift. researchgate.netnih.gov

Role in Adaptive and Innate Immunity Signaling

This compound is an active participant in both innate and adaptive immunity signaling pathways. Its influence on macrophage polarization is a key aspect of its role in innate immunity. researchgate.netnih.gov By partially suppressing the activation of M1 macrophages, HA4 can temper the initial inflammatory response to pathogens or tissue damage. frontiersin.orgnih.gov The interaction of hyaluronan fragments with Toll-like receptors (TLRs), such as TLR4, is a known mechanism for initiating innate immune responses, although some effects of HA4, like the decrease of IL-6 in fibroblasts, may be independent of the TLR4 signaling pathway. researchgate.netnih.gov

In the context of adaptive immunity, the modulation of macrophage function by HA4 has downstream effects. Macrophages act as antigen-presenting cells (APCs), bridging the innate and adaptive immune systems. By altering the cytokine milieu and the activation state of macrophages, HA4 can influence the subsequent T-cell response. nih.govnih.gov For instance, the presence of HA fillers has been shown to increase the recruitment of γδ (gamma-delta) T cells to an injury site. nih.gov Furthermore, different formulations of hyaluronic acid can alter the production of cytokines like Interleukin-17a (IL-17a) by lymphocytes and affect the levels of circulating Immunoglobulin E (IgE), indicating an influence on T-helper cell differentiation and allergic-type responses. nih.gov

Regulation of Extracellular Matrix Remodeling and Turnover

As a component of the extracellular matrix (ECM), this compound is intrinsically involved in its remodeling and turnover. nih.gov The ECM is a dynamic structure, and its composition is tightly regulated by a balance of synthesis and degradation of its components. nih.govmdpi.com Hyaluronan and its fragments are key signaling molecules in these processes. nih.gov

Effects on Collagen Synthesis and Degradation

This compound has demonstrated a significant impact on collagen homeostasis. In inflammatory conditions, such as those mimicked by M1 macrophage-conditioned medium, there is often an increase in collagen degradation. researchgate.netnih.gov Treatment with HA4 has been shown to counteract this effect by helping to restore collagen fiber formation. frontiersin.org RNA-sequencing analysis has confirmed that HA4 can amplify the expression of genes related to collagen production while simultaneously decreasing the expression of genes for collagen-degrading enzymes. researchgate.netnih.gov This dual action suggests a role for HA4 in promoting a constructive ECM environment, particularly in the context of inflammation-induced tissue damage. frontiersin.org

Table 2: Research Findings on HA4 and Collagen Regulation

| Experimental Model | Treatment | Key Finding | Reference |

|---|---|---|---|

| Normal Human Dermal Fibroblasts with M1-CM | HA4 | Restored collagen fiber formation. | researchgate.netfrontiersin.org |

| RNA-seq analysis of NHDF with M1-CM | HA4 | Amplified expression of collagen production genes. | nih.gov |

| RNA-seq analysis of NHDF with M1-CM | HA4 | Decreased expression of collagen-degrading enzyme genes. | researchgate.netnih.gov |

Influence on Enzyme Expression (e.g., MMPs)

A key mechanism through which this compound influences ECM remodeling is by modulating the expression of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading ECM components. nih.gov Specifically, in an inflammatory environment created by M1 macrophage-conditioned medium, HA4 has been shown to decrease the expression of MMP-1, an enzyme that degrades collagen. researchgate.netnih.gov This reduction in MMP-1 expression aligns with the observed restoration of collagen fibers. frontiersin.org The regulation of MMPs is a critical control point in tissue remodeling, and the ability of HA4 to downregulate specific MMPs underscores its role in maintaining ECM integrity during inflammatory processes. nih.govnih.gov

Angiogenesis Regulation at the Molecular Level

The role of hyaluronan in angiogenesis, the formation of new blood vessels, is highly dependent on its molecular weight. nih.govmdpi.com High-molecular-weight hyaluronan is generally considered to be anti-angiogenic, contributing to the stability of the extracellular matrix. nih.gov In contrast, smaller fragments of hyaluronan, including oligosaccharides like tetrasaccharides, have been shown to be pro-angiogenic. nih.govnih.gov

These smaller fragments can induce endothelial cells to invade a three-dimensional collagen matrix and form capillary-like structures. nih.gov This process is fundamental to neovascularization. The pro-angiogenic effects of hyaluronan oligosaccharides can be synergistic with other growth factors, such as Vascular Endothelial Growth Factor (VEGF). nih.gov The interaction of hyaluronan with cell surface receptors like CD44 is a key part of the signaling pathway that promotes angiogenesis. frontiersin.org This interaction can influence cellular processes such as proliferation and migration, which are essential for the formation of new blood vessels. mdpi.comfrontiersin.org

Intermolecular Interactions of Hyaluronate Tetrasaccharide Beyond Receptors

Interactions with Hyaluronan-Binding Proteins (Hyaladherins)

Hyaluronate tetrasaccharide interacts with a diverse family of proteins known as hyaladherins or hyaluronan-binding proteins. nih.govnih.gov These proteins are critical for organizing the extracellular matrix and for mediating the cellular effects of hyaluronan. nih.govnih.gov Many hyaladherins, such as the cell surface receptor CD44 and the secreted protein TSG-6, possess a specialized "Link module" domain responsible for hyaluronan binding. nih.govthemedicalbiochemistrypage.org

The nature of these interactions can be quite specific. For instance, the binding mechanisms differ between the HA-binding domain of CD44 (HABD_CD44) and the Link module of TSG-6. themedicalbiochemistrypage.org HABD_CD44 binds to hyaluronan primarily through hydrogen bonds and van der Waals forces. themedicalbiochemistrypage.org In contrast, the interaction between the Link module of TSG-6 and hyaluronan involves ionic and CH-π interactions. themedicalbiochemistrypage.org Chemical modifications to hyaluronan oligosaccharides have demonstrated that it is possible to create variants that bind preferentially to one of these proteins over the other. themedicalbiochemistrypage.org

The size of the hyaluronan fragment is a critical determinant of binding affinity and specificity. While larger fragments are often required for high-affinity binding to some hyaladherins, smaller oligosaccharides can still participate in these interactions. For example, a hyaluronan tetrasaccharide can be chemically modified to create analogs that target the hyaluronan binding pocket of CD44, thereby inhibiting the binding of the larger hyaluronan polymer. glycoforum.gr.jp

| Hyaladherin | Primary Interaction Type with HA | Minimum HA Size for High-Affinity Binding |

| CD44 | Hydrogen bonds, van der Waals forces themedicalbiochemistrypage.org | Hexasaccharide (HA6) or Decasaccharide (HA10) depending on cell type nih.gov |

| TSG-6 | Ionic interactions, CH-π interactions themedicalbiochemistrypage.org | Not specified, but binds oligosaccharides themedicalbiochemistrypage.org |

| Aggrecan | Ionic bonds with carboxylic acid groups nih.gov | Decasaccharide (HA10) nih.gov |

Complex Formation with Other Glycans and Proteoglycans

In the extracellular matrix, particularly in cartilage, high molecular weight hyaluronan plays a central role as a scaffolding molecule. It forms massive aggregates by non-covalently binding to numerous molecules of proteoglycans, most notably aggrecan. nih.govwikipedia.orgnih.gov These enormous complexes, which can also include other proteoglycans and fibrous proteins like collagen, are stabilized by a separate link protein. nih.govnih.govdrugbank.com This aggregation is essential for the biomechanical properties of cartilage, such as its ability to resist compression and retain water. wikipedia.orgdrugbank.com

The interaction between aggrecan and hyaluronan is highly specific and size-dependent. Research has shown that a decasaccharide (a 10-sugar unit) is the minimum length of hyaluronan required for a stable interaction with the aggrecan protein core. nih.gov This suggests that a this compound is too small to effectively participate in the formation of these large, stable aggrecan-hyaluronan-link protein complexes that structure the cartilage matrix.

It is also important to distinguish the interaction of free hyaluronate oligosaccharides from the structural role of a different tetrasaccharide in proteoglycan synthesis. Many proteoglycans have their glycosaminoglycan (GAG) chains, such as chondroitin (B13769445) sulfate (B86663) or heparan sulfate, attached to the core protein via a specific tetrasaccharide bridge (composed of glucuronic acid, galactose, and xylose). nih.govdrugbank.com This linker is an integral, covalent part of the proteoglycan's structure and is distinct from the non-covalent interactions of free hyaluronan in the matrix. nih.govdrugbank.com

| Macromolecule | Type of Interaction with Hyaluronan | Minimum HA size | Role of Interaction |

| Aggrecan | Non-covalent, stabilized by link protein nih.govnih.gov | Decasaccharide nih.gov | Formation of large ECM aggregates in cartilage nih.gov |

| Other Proteoglycans | Non-covalent complex formation drugbank.com | Varies | Extracellular matrix organization drugbank.com |

| Collagen | Forms part of the cartilage matrix network alongside HA-proteoglycan aggregates drugbank.com | N/A | Structural component of cartilage drugbank.com |

Binding to Growth Factors and Cytokines (e.g., sequestration or modulation of activity)

This compound can modulate the activity of certain cytokines, which are key signaling molecules in the immune system. Studies have shown that this compound (referred to as HA4) can partially suppress the differentiation of pro-inflammatory M1 macrophages. themedicalbiochemistrypage.orgnih.gov When applied during this differentiation process, the tetrasaccharide reduces the expression and release of inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). themedicalbiochemistrypage.orgnih.gov This demonstrates a direct modulatory effect on cytokine activity, steering the cellular environment away from a pro-inflammatory state. nih.gov

While the tetrasaccharide has shown clear effects on cytokine expression, the direct binding and sequestration of growth factors appear to be more dependent on larger hyaluronan molecules. For example, high molecular weight hyaluronan can directly interact with Transforming Growth Factor-beta 1 (TGF-β1). mdpi.com This interaction can protect the growth factor from degradation by enzymes like trypsin and may serve as a mechanism to concentrate its activity within the extracellular matrix. mdpi.com However, this same study showed that the interaction with high molecular weight hyaluronan could also inhibit TGF-β1's activity in certain biological assays. mdpi.com There is currently a lack of specific evidence demonstrating that a this compound can sequester growth factors in a similar manner.

The relationship is complex, as growth factors and cytokines can also regulate the production of hyaluronan. nih.govresearchgate.net Factors like Platelet-Derived Growth Factor (PDGF-BB) are potent stimulators of hyaluronan synthesis in fibroblasts. researchgate.net

| Signaling Molecule | Interaction with this compound | Interaction with High Molecular Weight Hyaluronan |

| Interleukin-6 (IL-6) | Reduces expression and release themedicalbiochemistrypage.orgnih.gov | Promotes production in some contexts mdpi.com |

| Interleukin-8 (IL-8) | Reduces expression and release nih.gov | N/A |

| Transforming Growth Factor-beta 1 (TGF-β1) | No direct evidence of binding | Direct interaction, protection from degradation, activity modulation mdpi.com |

Interactions with Lipid Bilayers and Membrane Components

This compound, like larger fragments of hyaluronan, can interact directly with the lipid bilayers that form cell membranes. These interactions are governed by a combination of forces. All-atom molecular dynamics simulations have revealed that hyaluronan binds to lipid bilayers primarily through the formation of direct hydrogen bonds and water-mediated interactions with the polar headgroups of the lipid molecules. nih.gov

The presence of the negatively charged hyaluronan at the membrane surface can also cause a redistribution of ions in the surrounding environment. nih.gov This charge redistribution can, in turn, influence the alignment of the lipid headgroups, leading to more favorable interactions between the hyaluronan and the membrane. nih.gov The strength and nature of these interactions are influenced by the specific types of lipids present in the membrane. Studies have shown that hyaluronan binds most strongly to lipids such as phosphatidylcholine, phosphatidic acid, and sphingomyelin.

While high molecular weight hyaluronan does not significantly alter the bulk properties of lipid bilayers, it can have minor effects at the boundaries of lipid domains. The interaction of smaller hyaluronan molecules with lipids is particularly relevant in contexts like the skin, where low molecular weight hyaluronan can penetrate the outer layer and interact with skin lipids, potentially increasing their disorder and enhancing hydration.

| Membrane Component | Primary Interaction Type with Hyaluronan | Consequence of Interaction |

| Phospholipid Headgroups | Direct hydrogen bonds, water-mediated interactions nih.gov | Adsorption of hyaluronan to the membrane surface |

| Phosphatidylcholine | Strong binding | Stabilization of hyaluronan at the interface |

| Sphingomyelin | Strong binding | Stabilization of hyaluronan at the interface |

| Surrounding Ions | Electrostatic interactions nih.gov | Redistribution of ions, increased alignment of lipid headgroups nih.gov |

Interaction with Metal Ions (e.g., Cu(II))

This compound possesses specific binding sites for metal ions, such as copper (II). Nuclear Magnetic Resonance (NMR) studies have elucidated the molecular details of this interaction. The coordination of Cu(II) by the tetrasaccharide involves two primary binding sites. nih.gov Both of these sites prominently feature the carboxylate groups of the two glucuronic acid units within the tetrasaccharide structure. nih.gov

In addition to the carboxylate groups, the model of the complex indicates that the O4 oxygens of the glucuronic acid residues are also involved in both binding sites. nih.gov In contrast, the N-acetamide group of the N-acetyl-β-D-glucosamine units is not typically involved in the coordination at physiological pH, though it may become involved at higher pH levels. drugbank.com This specific coordination allows for the formation of a stable complex between the this compound and the copper ion. nih.gov Such interactions can be important for the biological activity of both the hyaluronan and the metal ion, potentially influencing processes like oxidative stress responses.

| Ion | Key Binding Groups on Tetrasaccharide | Number of Binding Sites |

| Copper (II) | Carboxylate groups of glucuronic acid units drugbank.comnih.gov | Two nih.gov |

| O4 oxygens of glucuronic acid units nih.gov |

Advanced Methodological Approaches in Hyaluronate Tetrasaccharide Research

Quantitative Analysis in Biological Samples

Accurate quantification of hyaluronate tetrasaccharide in complex biological matrices such as synovial fluid is crucial for understanding its physiological and pathological relevance. nih.govlu.se High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful separation techniques widely employed for this purpose.

HPLC, particularly when utilizing size-exclusion chromatography (SEC), is a robust method for determining the concentration and molecular weight distribution of hyaluronan and its fragments. nih.govmdpi.com For quantitative analysis of the tetrasaccharide, reverse-phase HPLC with a C18 column is often employed. ekb.eg Detection can be challenging due to the lack of a strong UV-absorbing chromophore in the molecule. ekb.eg However, detection at low wavelengths, such as 205 nm, in a phosphate (B84403) buffer mobile phase has proven effective. ekb.eg

Capillary Electrophoresis (CE) offers an alternative with high separation efficiency and sensitivity. nih.govunimore.it In CE, charged molecules migrate in an electric field, and their separation is based on their charge-to-size ratio. For the analysis of hyaluronan oligosaccharides, uncoated fused-silica capillaries are typically used with a phosphate buffer. nih.gov CE has been successfully used to quantify the tetrasaccharide product of enzymatic hydrolysis of hyaluronic acid in synovial fluid. nih.gov The use of a polyacrylamide-coated capillary can also achieve separation of hyaluronan oligosaccharides. researchgate.netnih.gov

Table 1: Exemplary HPLC and CE Parameters for this compound Analysis

| Parameter | HPLC nih.govekb.eg | Capillary Electrophoresis nih.gov |

|---|---|---|

| Stationary Phase/Capillary | C18 column (e.g., 250 x 4.6 mm, 5 µm) | Untreated fused-silica capillary (e.g., 75 µm I.D., 58 cm length) |

| Mobile Phase/Buffer | Isocratic 50 mM phosphate buffer (pH 7.0) | 50 mM phosphate buffer (pH 4.0) |

| Flow Rate/Voltage | 0.5 mL/min | 20 kV |

| Detection | UV at 205 nm | UV at 185 nm |

| Retention Time/Migration Time | Approximately 3.15 min | Approximately 15 min |

To enhance the sensitivity and specificity of detection, HPLC and CE are often coupled with mass spectrometry (MS). researchgate.net Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common ionization techniques used for the analysis of hyaluronan oligosaccharides. nih.govnih.gov

ESI-MS is particularly well-suited for online coupling with liquid-phase separation methods like HPLC. nih.gov It allows for the analysis of hyaluronan fragments up to 8 kDa. researchgate.net The acidic nature of the glucuronic acid residues in the tetrasaccharide allows for efficient ionization in negative-ion mode. nih.gov Tandem MS (MS/MS) experiments can be performed to obtain structural information through fragmentation analysis. nih.govnih.gov For instance, in negative-ion mode, even-numbered hyaluronan oligomers often show a characteristic loss of an N-acetylglucosamine residue. sci-hub.se

MALDI-Time of Flight (TOF) MS is a powerful technique for determining the molecular weight of biopolymers and is particularly useful for analyzing mixtures of oligosaccharides. nih.govnih.gov While challenging due to the low ionization efficiency of carbohydrates, derivatization of the carboxyl groups to methyl esters can significantly improve sensitivity. nih.gov MALDI-TOF MS has been successfully used to analyze hyaluronan oligosaccharides ranging from a tetrasaccharide up to a 34-mer. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion Type | Expected m/z | Observed Fragment Ions (MS/MS) |

|---|---|---|---|

| ESI-MS (Negative Ion Mode) | [M-H]⁻ | ~794.2 | Characteristic glycosidic bond cleavages (B, C, Y, Z ions) nih.gov |

| MALDI-TOF MS (Negative Ion Mode) | [M-H]⁻ | ~794.2 | Primarily molecular ion with minimal fragmentation nih.gov |

Techniques for Binding Kinetics and Thermodynamics

Understanding the interactions of this compound with proteins and other biological molecules is key to deciphering its function. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into the kinetics and thermodynamics of these binding events.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time measurement of binding affinities and kinetics between a ligand immobilized on a sensor surface and an analyte in solution. nih.govnih.gov By monitoring the change in the refractive index at the sensor surface as the analyte flows over it, a sensorgram is generated, from which association (ka) and dissociation (kd) rate constants can be calculated. nih.gov The equilibrium dissociation constant (KD), a measure of binding affinity, can then be determined. nih.gov SPR is a valuable tool for characterizing biomolecular interactions with high sensitivity. nih.govnih.gov

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. news-medical.netnih.gov This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n). nih.govnih.govnih.gov The Gibbs free energy change (ΔG) can also be calculated from these parameters. nih.gov ITC is considered the gold standard for characterizing the thermodynamics of biomolecular interactions. nih.govnih.gov Studies on the interaction of hyaluronan with various molecules have shown that these interactions are often entropically driven, with unfavorable enthalpy changes. nih.gov

Table 3: Representative Kinetic and Thermodynamic Data for this compound Interactions

| Technique | Parameter | Typical Value Range | Information Provided |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | kₐ (M⁻¹s⁻¹) | 10³ - 10⁷ | Association rate constant |